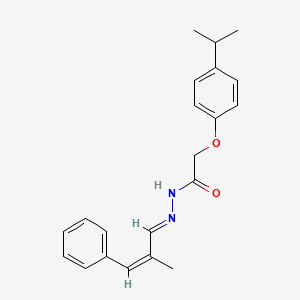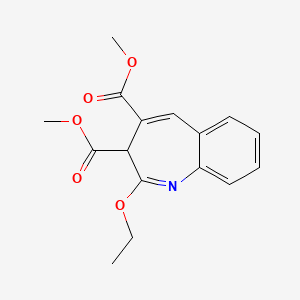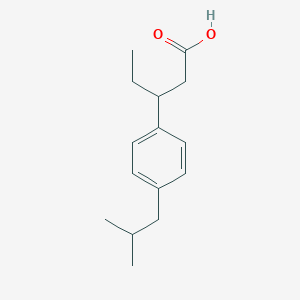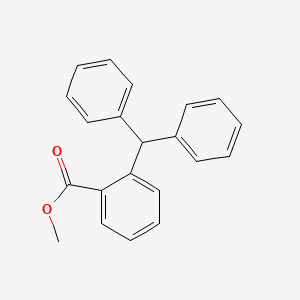
Cycloundecane
Overview
Description
Cycloundecane is a saturated cyclic hydrocarbon with the molecular formula C₁₁H₂₂ . It belongs to the class of cycloalkanes, which are characterized by a ring structure composed entirely of carbon and hydrogen atoms. This compound is notable for its eleven-membered ring, making it a larger ring compared to more common cycloalkanes like cyclohexane.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloundecane can be synthesized through various methods, including the cyclization of long-chain hydrocarbons. One common method involves the hydrogenation of cycloundecene, which is an unsaturated precursor. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic trimerization of butadiene to form cycloundecatriene, followed by hydrogenation. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cycloundecane, like other cycloalkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.
Common Reagents and Conditions:
Halogenation: this compound can react with halogens (e.g., chlorine or bromine) in the presence of ultraviolet light to form halogenated derivatives.
Hydrogenation: Although this compound is already saturated, its unsaturated precursors can be hydrogenated using catalysts like Pd/C.
Major Products: The major products of these reactions include halogenated cycloundecanes and fully hydrogenated this compound from its unsaturated precursors.
Scientific Research Applications
Cycloundecane has several applications in scientific research and industry:
Chemistry: It is used as a model compound to study the properties and reactions of large-ring cycloalkanes.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.
Industry: this compound and its variants are used in the production of anisotropic conductive adhesives, which are essential in electronic circuitry.
Mechanism of Action
The mechanism of action of cycloundecane and its derivatives largely depends on their specific chemical structure and functional groups. In general, this compound itself is relatively inert, but its derivatives can interact with biological molecules through various pathways. For example, halogenated cycloundecanes may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Cyclodecane (C₁₀H₂₀): A ten-membered ring cycloalkane, smaller than cycloundecane.
Cyclododecane (C₁₂H₂₄): A twelve-membered ring cycloalkane, larger than this compound.
Bithis compound (C₁₁H₂₀): A bicyclic compound with a similar carbon count but different ring structure.
Uniqueness: this compound is unique due to its eleven-membered ring, which provides distinct chemical and physical properties compared to smaller or larger cycloalkanes. Its size allows for interesting conformational studies and applications in various fields.
Properties
IUPAC Name |
cycloundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-2-4-6-8-10-11-9-7-5-3-1/h1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNZWVKKKJXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183620 | |
| Record name | Cycloundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294-41-7 | |
| Record name | Cycloundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AK66JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)


-lambda~5~-bismuthane](/img/structure/B11939637.png)





![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)




